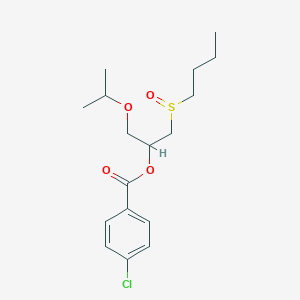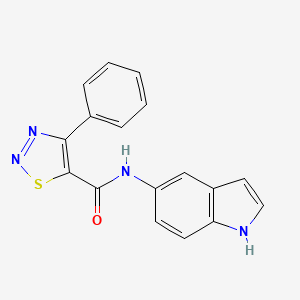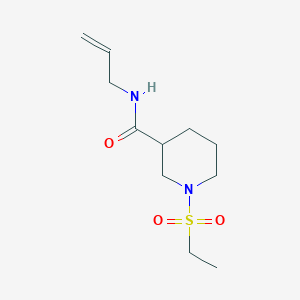
2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the sulfoximine family and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate is not fully understood. However, it is believed that this compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate has been shown to exhibit various biochemical and physiological effects. In addition to its antimicrobial and antitumor activities, this compound has also been found to exhibit significant antioxidant activity. Furthermore, this compound has been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate in lab experiments is its potent antimicrobial and antitumor activities. This makes it a valuable compound for studying the mechanisms of action of antimicrobial and antitumor agents. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its applications in certain experiments.
Future Directions
There are several future directions for the study of 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate. One area of research could focus on the development of more efficient synthesis methods for this compound. In addition, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for its antimicrobial and antitumor activities. Furthermore, additional studies could be conducted to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation.
Synthesis Methods
The synthesis of 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate has been achieved using various methods. One of the most commonly used methods is the reaction between 4-chlorobenzoic acid and 2-(butylsulfinyl)ethylamine, followed by the reaction of the resulting intermediate with isopropoxymethyl chloride. Other methods include the reaction of 4-chlorobenzoic acid with 2-(butylsulfinyl)ethyl isocyanate or the reaction of 4-chlorobenzoic acid with 2-(butylsulfinyl)ethylamine and formaldehyde, followed by the reaction with isopropyl alcohol.
Scientific Research Applications
2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In addition, this compound has also been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
(1-butylsulfinyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO4S/c1-4-5-10-23(20)12-16(11-21-13(2)3)22-17(19)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIHZHVHYIMAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC(C)C)OC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-diphenylpropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B6038585.png)
![2-{[(benzylthio)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B6038588.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6038593.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)
![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)
![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6038648.png)
![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6038672.png)